molecular formula C8H8N4O2S B2417526 2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid CAS No. 890014-00-3

2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid

Cat. No.: B2417526
CAS No.: 890014-00-3
M. Wt: 224.24
InChI Key: HOVUWDAGRJBGFT-UHFFFAOYSA-N
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Description

2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyridazine core, which is known for its biological activity, making it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid typically involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVUWDAGRJBGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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